molecular formula C6H14BBrO2 B584497 (6-Bromohexyl)boronic acid CAS No. 148562-12-3

(6-Bromohexyl)boronic acid

Cat. No. B584497
CAS RN: 148562-12-3
M. Wt: 208.89
InChI Key: BGHGWFMYADQHHC-UHFFFAOYSA-N
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Description

6-Bromohexylboronic acid is a crucial compound in biomedicine used for the treatment of various diseases . It acts as a reagent in drug synthesis, primarily targeting cancerous cells . With its boronic acid moiety, it exhibits potential as a proteasome inhibitor, greatly impacting the treatment of multiple myeloma and other cancers .


Synthesis Analysis

6-Bromohexylboronic acid can be used as a substrate in the radical alkylation reactions of boronic acids using organic photocatalysts . It can also be used as a substrate in the Ag(I) catalyzed difluoromethylthiolation of various boronic acids . Furthermore, it can be used as a starting material in the synthesis of fluorescent carbon nanodots .


Molecular Structure Analysis

The molecular formula of 6-Bromohexylboronic acid is C6H14BBrO2 . Its average mass is 208.889 Da and its monoisotopic mass is 208.027023 Da .


Chemical Reactions Analysis

6-Bromohexylboronic acid can be used as a substrate in the radical alkylation reactions of boronic acids using organic photocatalysts . It can also be used as a substrate in the Ag(I) catalyzed difluoromethylthiolation of various boronic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromohexylboronic acid include a density of 1.3±0.1 g/cm3, a boiling point of 303.5±44.0 °C at 760 mmHg, and a flash point of 137.4±28.4 °C . It has a molar refractivity of 44.1±0.3 cm3 and a polar surface area of 40 Å2 .

Scientific Research Applications

Organic Photocatalysis

(6-Bromohexyl)boronic acid: serves as a substrate in radical alkylation reactions facilitated by organic photocatalysts . This process is crucial for creating complex molecules with high precision, often used in the synthesis of pharmaceuticals and fine chemicals.

Difluoromethylthiolation Chemistry

In the presence of silver(I) catalysts, (6-Bromohexyl)boronic acid is used as a substrate for difluoromethylthiolation reactions . This reaction introduces difluoromethylthio groups into molecules, which is a valuable transformation in medicinal chemistry due to the bioactivity of these groups.

Fluorescent Carbon Nanodots Synthesis

This compound is a starting material in the synthesis of fluorescent carbon nanodots . These nanodots have applications in bioimaging and sensing, such as estimating tannic acid in wine samples, due to their fluorescence properties.

Development of Bioactive Compounds

Research involving (6-Bromohexyl)boronic acid contributes to new synthetic routes for bioactive compounds . These compounds are essential for developing new drugs and therapies in the biomedical field.

Agrochemical Synthesis

The compound plays a role in synthesizing agrochemicals . Agrochemicals, including pesticides and fertilizers, are vital for enhancing crop protection and yield.

Materials Science Applications

Studies with (6-Bromohexyl)boronic acid aid in developing materials science applications . This includes creating new materials with specific properties for use in various industries, such as electronics and construction.

Solid-State NMR Spectroscopy

First-principles calculations: of solid-state NMR parameters for boron-rich compounds involve (6-Bromohexyl)boronic acid . This is significant for understanding the structural and electronic properties of materials at the atomic level.

Semiconductor Research

The compound is used in semiconductor research, where its properties help in the study of band gaps and electronic structures of materials .

Mechanism of Action

Target of Action

(6-Bromohexyl)boronic acid is a boronic acid derivative. Boronic acids are known to interact with amines and carboxylic acids . Therefore, the primary targets of (6-Bromohexyl)boronic acid could be proteins or enzymes with amine or carboxylic acid functional groups.

Mode of Action

The interaction between boronic acids and amines/carboxylic acids is a key aspect of their mode of action . Boronic acids can form boron-nitrogen bonds with amines, which are likely to occur in catalytic amidation reactions . This interaction can lead to changes in the structure and function of the target proteins or enzymes.

Biochemical Pathways

Boronic acids are known to be involved in boron-catalyzed direct amidation reactions . These reactions could potentially affect various biochemical pathways, particularly those involving protein synthesis and modification.

Action Environment

The action, efficacy, and stability of (6-Bromohexyl)boronic acid could be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules that can interact with the compound. For example, the compound’s reactivity and stability could be affected by the presence of amines or carboxylic acids, given their known interaction with boronic acids .

properties

IUPAC Name

6-bromohexylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14BBrO2/c8-6-4-2-1-3-5-7(9)10/h9-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHGWFMYADQHHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCCCCBr)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674701
Record name (6-Bromohexyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Bromohexyl)boronic acid

CAS RN

148562-12-3
Record name (6-Bromohexyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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